Acetonitrile, [bis(phenylmethyl)amino]-
Description
"Acetonitrile, [bis(phenylmethyl)amino]-" is a nitrile derivative featuring a bis(phenylmethyl)amino (-N(CH2Ph)2) substituent. The bis(phenylmethyl)amino group (dibenzylamino) is a common motif in pharmaceuticals and organic synthesis, often influencing solubility, reactivity, and biological activity . For instance, derivatives like 2-(dibenzylamino)-3',4'-dihydroxy-acetophenone hydrochloride () highlight the role of this group in modulating basicity and enabling salt formation, which is critical for drug formulation .
The compound likely shares synthetic pathways with other dibenzylamino-containing molecules, such as alkylation or condensation reactions involving acetonitrile and benzylamine derivatives . Applications may span medicinal chemistry (e.g., protease inhibitors like Saquinavir, which incorporates a bis(phenylmethyl)amino moiety ) and analytical chemistry, where similar nitriles are analyzed via reverse-phase HPLC with acetonitrile-based mobile phases .
Properties
CAS No. |
51643-96-0 |
|---|---|
Molecular Formula |
C16H16N2 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
2-(dibenzylamino)acetonitrile |
InChI |
InChI=1S/C16H16N2/c17-11-12-18(13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16/h1-10H,12-14H2 |
InChI Key |
CGIPEYUEMKXNAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC#N)CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetonitrile, [bis(phenylmethyl)amino]- typically involves the reaction of benzylamine with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the benzylamine, followed by the addition of acetonitrile. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of Acetonitrile, [bis(phenylmethyl)amino]- may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and yields higher purity products. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Acetonitrile, [bis(phenylmethyl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the nitrile group under basic or acidic conditions.
Major Products Formed
Oxidation: Amides and carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles and amines.
Scientific Research Applications
Acetonitrile, [bis(phenylmethyl)amino]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of Acetonitrile, [bis(phenylmethyl)amino]- involves its ability to act as a nucleophile due to the presence of the nitrile group. This allows it to participate in various chemical reactions, forming covalent bonds with electrophiles. The compound’s molecular targets and pathways depend on the specific reaction and application, but generally involve interactions with other molecules through nucleophilic addition or substitution .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key properties of "Acetonitrile, [bis(phenylmethyl)amino]-" with analogous compounds:
*Estimated based on benzyl group contributions; †Calculated using fragment-based methods; ‡Experimental value from analogs.
Key Observations :
- Hydrophobicity: The dibenzylamino group significantly increases LogP compared to alkylamino analogs (e.g., diisopropylamino), enhancing membrane permeability in drug candidates .
- Reactivity: The nitrile group in "Acetonitrile, [bis(phenylmethyl)amino]-" may participate in nucleophilic additions or serve as a precursor to amines via reduction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
